molecular formula C12H9F3O2 B11867060 1-(Trifluoromethoxy)naphthalene-7-methanol

1-(Trifluoromethoxy)naphthalene-7-methanol

Cat. No.: B11867060
M. Wt: 242.19 g/mol
InChI Key: MIZIGEKDJFFXKS-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-7-methanol is a chemical compound with the molecular formula C12H9F3O2 and a molecular weight of 242.19 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethoxy)naphthalene-7-methanol typically involves the introduction of the trifluoromethoxy group into the naphthalene ring. This can be achieved through various trifluoromethoxylation reactions. Recent advances in trifluoromethoxylation reagents have made the synthesis of such compounds more accessible

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. The development of efficient and cost-effective industrial processes is crucial for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethoxy)naphthalene-7-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation of the methanol group can yield naphthaldehyde or naphthoic acid derivatives, while substitution reactions can lead to a variety of trifluoromethoxy-substituted naphthalene derivatives.

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-7-methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-7-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding properties, making it a valuable tool in various chemical and biological applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

1-(Trifluoromethoxy)naphthalene-7-methanol can be compared with other similar compounds, such as:

    Trifluoromethoxybenzene: Another compound with a trifluoromethoxy group, but attached to a benzene ring instead of a naphthalene ring.

    Trifluoromethoxytoluene: Similar to trifluoromethoxybenzene, but with a methyl group attached to the benzene ring.

    Trifluoromethoxynaphthalene: A compound with a trifluoromethoxy group attached to a naphthalene ring, but without the methanol group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other trifluoromethoxy-substituted compounds .

Properties

Molecular Formula

C12H9F3O2

Molecular Weight

242.19 g/mol

IUPAC Name

[8-(trifluoromethoxy)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)17-11-3-1-2-9-5-4-8(7-16)6-10(9)11/h1-6,16H,7H2

InChI Key

MIZIGEKDJFFXKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CO)C(=C1)OC(F)(F)F

Origin of Product

United States

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